molecular formula C7H16N2 B1644464 1-(Propan-2-yl)pyrrolidin-3-amine CAS No. 802293-14-7

1-(Propan-2-yl)pyrrolidin-3-amine

Cat. No.: B1644464
CAS No.: 802293-14-7
M. Wt: 128.22 g/mol
InChI Key: SYMMPPWYYXRLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Propan-2-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C7H16N2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight of the compound is 128.22 .

Safety and Hazards

1-(Propan-2-yl)pyrrolidin-3-amine should be handled with caution. Avoid any direct contact with the product. Avoid inhalation of vapor or mist. Wash thoroughly after handling .

Biochemical Analysis

Biochemical Properties

1-(Propan-2-yl)pyrrolidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain aminotransferases, which are enzymes that catalyze the transfer of amino groups. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either activation or inhibition of the enzyme’s catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This compound can also influence gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways. This compound can affect the levels of key metabolites, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and overall effects on the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it influences energy production and metabolic processes. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

1-propan-2-ylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMMPPWYYXRLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

t-Butyl-1-isopropylpyrrolidin-3-ylcarbamate (0.90 g, 3.9 mmol) obtained in Preparation Example (2-vii-1) was dissolved in dichloromethane (10 ml) in a 50 ml vessel, and trifluoroacetic acid (1.45 ml, 1.95 mmol, 5 eq.) was slowly added dropwise thereto while stirring. The resulting mixture was reacted for 18 hrs. After the completion of reaction, the reaction mixture was distilled and concentrated under reduced pressure, and then subjected to azeotropic distillation with CHCl3 3 times. The resultant was basified with aqueous 2N potassium hydroxide solution (20 ml) and extracted with CHCl3 3 times. The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate, filtered and distilled under reduced pressure to obtain 433 mg of the title compound as yellow oil (yield 86%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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